molecular formula C21H20FN3O4 B2624430 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 921804-27-5

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide

Katalognummer B2624430
CAS-Nummer: 921804-27-5
Molekulargewicht: 397.406
InChI-Schlüssel: YNHRUKMIIIXEMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide, also known as Compound A, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of a specific protein kinase, which has been implicated in the development of certain diseases. In

Wirkmechanismus

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide A is a selective inhibitor of a specific protein kinase, which plays a key role in the regulation of cell growth, proliferation, and survival. By inhibiting the activity of this kinase, this compound A disrupts the downstream signaling pathways that promote tumor growth and inflammation. This leads to a reduction in cell proliferation and an increase in apoptosis, which ultimately results in a decrease in tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have potent anti-tumor and anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, as well as to reduce inflammation in animal models of arthritis and colitis. This compound A has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide A in lab experiments is its selectivity for a specific protein kinase, which allows for the investigation of the downstream signaling pathways that are involved in disease development. Another advantage is its potent anti-tumor and anti-inflammatory effects, which make it a promising candidate for the development of new therapeutics. However, one limitation of using this compound A is its relatively high cost, which may limit its availability for some researchers.

Zukünftige Richtungen

There are several future directions for research on N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide A. One area of interest is the identification of other downstream targets of the protein kinase that this compound A inhibits, which may provide new insights into the mechanisms of disease development. Another area of interest is the development of new derivatives of this compound A with improved pharmacokinetic properties and/or selectivity for specific disease targets. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound A as a potential therapeutic for cancer and inflammatory diseases.

Synthesemethoden

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide A involves several steps, starting with the reaction of 4-fluoroaniline with ethyl 2-oxo-2-phenylacetate to form an intermediate compound. This intermediate is then reacted with 2,4-dimethoxybenzoyl chloride to produce this compound A. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide A has been used in scientific research to study the role of a specific protein kinase in the development of certain diseases, such as cancer and inflammation. It has been shown to inhibit the activity of this kinase in vitro and in vivo, leading to a reduction in tumor growth and inflammation. This compound A has also been used as a tool compound to investigate the downstream signaling pathways of this kinase and to identify potential therapeutic targets.

Eigenschaften

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-28-16-7-8-17(19(13-16)29-2)21(27)23-11-12-25-20(26)10-9-18(24-25)14-3-5-15(22)6-4-14/h3-10,13H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHRUKMIIIXEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.